1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenylethoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . Major products formed from these reactions include different anthraquinone derivatives with varying functional groups .
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone: Contains a methoxy group instead of the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthraquinone: Contains an ethoxy group instead of the phenylethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
55154-34-2 |
---|---|
Molecular Formula |
C28H21NO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-(2-phenylethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO5/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)34-19-12-10-18(11-13-19)33-15-14-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
InChI Key |
DMJUTUHSGONXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
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